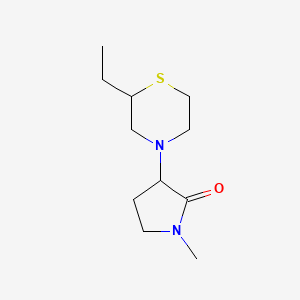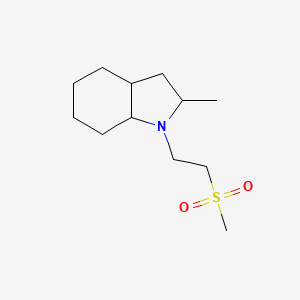![molecular formula C15H22N2O2 B7586348 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMMA is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide acts on the central nervous system by binding to opioid receptors, which are involved in the regulation of pain, mood, and addiction. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a higher affinity for mu-opioid receptors than other opioid receptors, which may contribute to its analgesic effects. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide also has an inhibitory effect on the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic, anti-inflammatory, and anti-addictive effects in animal models. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been shown to have a sedative effect, which may contribute to its potential as a pain-relieving drug. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has several advantages for use in lab experiments, including its ability to bind to opioid receptors and its low toxicity profile. However, 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has some limitations, including its limited solubility in water and its potential for oxidation and degradation over time.
Orientations Futures
There are several potential future directions for research on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. One area of research could focus on the development of new pain-relieving drugs based on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. Another area of research could focus on the effects of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide on the central nervous system, including its potential as a treatment for addiction. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, including its metabolism and excretion in the body.
Méthodes De Synthèse
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be synthesized using various methods, including the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetyl chloride in the presence of a base. The yield and purity of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be improved by using different solvents, reaction temperatures, and reaction times.
Applications De Recherche Scientifique
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been used in various scientific research applications, including the development of novel drugs and the study of the central nervous system. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain-relieving drugs. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been used to study the effects of opioids on the central nervous system, as it has been shown to bind to opioid receptors.
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-5-11(2)13(6-10)14-7-17(8-15(16)18)12(3)9-19-14/h4-6,12,14H,7-9H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMKKINXGVTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC(=O)N)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)



![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)




![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)